1H-Imidazole, 2-methyl-1,4-dinitro-

Übersicht

Beschreibung

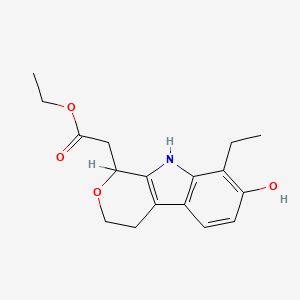

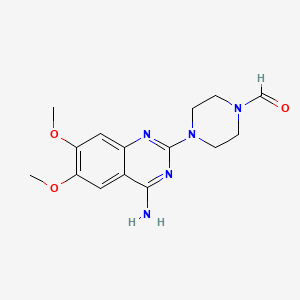

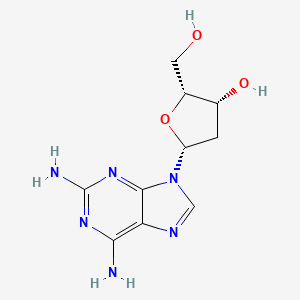

“1H-Imidazole, 2-methyl-1,4-dinitro-” is a derivative of imidazole . It is an aromatic heterocyclic organic compound with the molecular formula C4H4N4O4 .

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest in recent years . The main method involves the acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

The molecular structure of “1H-Imidazole, 2-methyl-1,4-dinitro-” is characterized by a five-membered ring containing two nitrogen atoms . The molecular weight is 172.099 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Imidazole, 2-methyl-1,4-dinitro-” include a density of 1.8±0.1 g/cm3, a boiling point of 427.4±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . The compound also has a molar refractivity of 36.6±0.5 cm3 and a polar surface area of 109 Å2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization :

- Luo et al. (2017) optimized the synthesis of 1-methyl-4,5-dinitro-1H-imidazole, a compound related to 1H-Imidazole, 2-methyl-1,4-dinitro-, which demonstrates good thermal stability. This highlights its potential in applications requiring stable compounds under thermal stress (Luo et al., 2017).

- Qinglon (2014) synthesized a novel compound, methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate (MHDIB), from a similar class of compounds. This process involved a one-pot synthesis method, underlining the versatility of these compounds in chemical synthesis (Qinglon, 2014).

Reactivity and Mechanism Studies :

- Gallardo-Fuentes et al. (2016) studied the ANRORC-like ring transformation mechanism in nitroimidazole derivatives. This research provides insights into the chemical reactivity of such compounds, which is crucial for their application in synthesis and material design (Gallardo-Fuentes et al., 2016).

Application in Polymer Science :

- Rafiee and Rasekh (2017) developed a novel triaryl imidazole-containing diamine and used it to prepare aromatic polyimides. These polymers showed good solubility and thermal stability, indicating potential applications in advanced polymer technologies (Rafiee & Rasekh, 2017).

- Rafiee and Mohagheghnezhad (2018) further explored polyimides with aromatic heterocyclic structure derived from imidazole. These polymers were found to be efficient adsorbents for removing malachite green dye and Cu ions from aqueous solutions, suggesting environmental applications (Rafiee & Mohagheghnezhad, 2018).

Potential in Nanotechnology :

- Wu et al. (2019) discovered that 1H-imidazole can form hydrogen-bonding networks during scanning tunnelling microscopy-break junction experiments. This behavior could be utilized in the development of dynamic junctions based on supramolecular interactions, indicating applications in nanotechnology and electronics (Wu et al., 2019).

Wirkmechanismus

Target of Action

A related compound, 5-methyl-1,4-dinitro-1h-imidazole (dni), has been described as an effective tool for nitrating tyrosine residues in proteins

Mode of Action

The related compound dni has been shown to nitrate tyrosine residues in proteins under specific conditions . This could imply that 1H-Imidazole, 2-methyl-1,4-dinitro- might also interact with proteins in a similar manner, leading to changes in protein structure and function.

Biochemical Pathways

If it indeed interacts with protein residues like DNI, it could potentially affect a wide range of biochemical pathways depending on the specific proteins it interacts with .

Result of Action

If it acts similarly to DNI, it could potentially alter protein function through the nitration of tyrosine residues , which could have a wide range of effects depending on the specific proteins involved.

Action Environment

The action of 1H-Imidazole, 2-methyl-1,4-dinitro- could potentially be influenced by various environmental factors . For instance, the related compound DNI is known to nitrate tyrosine residues under specific conditions . Factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1H-Imidazole, 2-methyl-1,4-dinitro-.

Eigenschaften

IUPAC Name |

2-methyl-1,4-dinitroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-3-5-4(7(9)10)2-6(3)8(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFZUJRMDAZULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454960 | |

| Record name | 1H-Imidazole, 2-methyl-1,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19182-82-2 | |

| Record name | 1H-Imidazole, 2-methyl-1,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one](/img/structure/B3060905.png)

![N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide](/img/structure/B3060906.png)

![1,8-dihydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]-10H-anthracen-9-one](/img/structure/B3060907.png)

![Etoposide impurity J [EP]](/img/structure/B3060913.png)

![1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene](/img/structure/B3060915.png)